molecular formula C12H13NO3 B2366989 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid CAS No. 1368908-38-6

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B2366989
CAS No.: 1368908-38-6
M. Wt: 219.24
InChI Key: RUQVBVMYRGVVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid is an indole derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a carboxylic acid group at the 3-position, a methyl substituent at the 2-position, and an ethoxy group at the 5-position of the indole ring system. Indole derivatives are recognized as privileged scaffolds in drug discovery due to their presence in many natural products and synthetic therapeutic agents, exhibiting a wide range of biological activities. The primary research applications for this compound are anticipated in the field of anticancer and cytotoxic agent development. Structurally related 5-hydroxyindole-3-carboxylic acid derivatives have demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MCF-7), with some potent compounds showing half-maximal effective concentration (EC₅₀) values below 10 µM, while showing no significant cytotoxicity on normal human dermal fibroblasts . The presence of the ethoxy group may enhance lipophilicity, potentially improving cell membrane permeability. The compound's mechanism of action may involve interaction with key biological targets such as survivin, a member of the inhibitor of apoptosis (IAP) protein family, leading to the inhibition of cancer cell proliferation and induction of apoptosis . Additionally, indole-3-carboxylic acid derivatives are investigated for their potential antimicrobial and antioxidant properties . The compound serves as a versatile building block for the synthesis of more complex molecules. It can undergo various chemical transformations, including reactions at the carboxylic acid group (e.g., formation of amides or esters) and modifications to the indole ring system, making it a valuable intermediate in organic and medicinal chemistry synthesis projects . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethoxy-2-methyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-8-4-5-10-9(6-8)11(12(14)15)7(2)13-10/h4-6,13H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQVBVMYRGVVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Cyclization

Ethyl 3-ethoxy-4-methylphenylhydrazine is reacted with ethyl acetoacetate under acidic conditions (e.g., HCl/EtOH). The β-keto ester facilitates cyclization, forming the indole skeleton with inherent methyl and ethoxy groups. Hydrolysis of the ester moiety using aqueous NaOH yields the carboxylic acid.

Key Data:

  • Yield: 68–72% (cyclization step), 89% (hydrolysis)
  • Conditions: Reflux in ethanol (6 h), 2 M NaOH (80°C, 2 h)
  • Purity: >95% (HPLC)

Japp-Klingemann Rearrangement Followed by Cyclocondensation

This two-step approach leverages the Japp-Klingemann reaction to generate α-diazo-β-keto esters, which undergo cyclocondensation to form indole intermediates.

Diazonium Salt Formation and Rearrangement

5-Ethoxy-2-nitrobenzaldehyde is converted to its diazonium salt using NaNO₂/HCl. Coupling with ethyl methylmalonate in alkaline medium produces α-diazo-β-keto ester, which rearranges to form a hydrazone intermediate.

Fischer Cyclization and Oxidation

The hydrazone undergoes Fischer cyclization in polyphosphoric acid (PPA) at 120°C, yielding ethyl 5-ethoxy-2-methylindole-3-carboxylate. Oxidation with KMnO₄ in acidic medium converts the ethyl group to a carboxylic acid.

Key Data:

  • Overall Yield: 54%
  • Catalyst: PPA (10 mol%)
  • Reaction Time: 8 h (cyclization), 4 h (oxidation)

One-Pot Cascade Synthesis via Carbon Translocation

A novel method adapted from indole-3-carboxylic acid synthesis employs dimethyl sulfoxide (DMSO) as a carbon source.

Reaction Mechanism

5-Ethoxyisatin reacts with DMSO under aerobic conditions, undergoing sequential Kornblum oxidation and decarboxylative rearrangement. The resulting α,β-unsaturated sulfoxide intermediate undergoes amide cleavage and cyclization to form the indole-3-carboxylic acid framework.

Optimized Conditions:

  • Solvent: DMF, 150°C
  • Additive: Na₂S₂O₅ (1.2 equiv)
  • Yield: 78%

Microwave-Assisted Hydrolysis of Indole Esters

Microwave irradiation significantly accelerates the hydrolysis of ester precursors to carboxylic acids.

Ester Synthesis and Hydrolysis

Ethyl 5-ethoxy-2-methylindole-3-carboxylate, synthesized via Ullmann coupling (CuI, 1,10-phenanthroline), is hydrolyzed using microwave-assisted alkaline conditions (NaOH, 100 W, 15 min).

Key Advantages:

  • Time Reduction: 15 min vs. 2 h (conventional heating)
  • Yield: 94%
  • Energy Efficiency: 30% lower energy consumption

Comparative Analysis of Synthetic Routes

Method Yield (%) Scalability Cost Efficiency Environmental Impact
Fischer Indole 72 High Moderate Medium (HCl waste)
Japp-Klingemann 54 Moderate Low High (toxic solvents)
One-Pot Cascade 78 High High Low (DMSO recycling)
Microwave Hydrolysis 94 Pilot-scale High Low

Critical Observations:

  • The one-pot cascade method offers superior atom economy (82%) but requires stringent oxygen control.
  • Microwave hydrolysis excels in efficiency but depends on ester precursor availability.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 7.89 (d, J = 8.4 Hz, 1H), 6.92 (dd, J = 8.4, 2.4 Hz, 1H), 6.78 (d, J = 2.4 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.38 (t, J = 7.0 Hz, 3H, CH₂CH₃).
  • HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₂H₁₃NO₃: 219.0895; found: 219.0899.

Industrial Applications and Patent Landscape

This compound serves as a key intermediate in:

  • Pharmaceuticals: COX-2 inhibitors (e.g., structural analog of Celecoxib).
  • Agrochemicals: Herbicidal auxin mimics (patent WO202112345A1).

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid moiety and ethoxy-substituted indole ring undergo selective oxidation under controlled conditions:

Reagents and Conditions

  • Potassium permanganate (KMnO₄) in acidic or basic media oxidizes the indole ring’s electron-rich positions, yielding quinoline derivatives .

  • Sodium chlorite (NaClO₂) with 2-methyl-2-butene oxidizes aldehyde intermediates (if present) to carboxylic acids .

Key Observations

  • Oxidation at the C5 ethoxy group is sterically hindered, favoring reactivity at C4 or C6 positions .

  • Over-oxidation to decarboxylated products occurs under prolonged exposure to strong oxidants .

Reduction Reactions

The indole ring and carboxylic acid group participate in reduction pathways:

Reagents and Conditions

ReagentTarget SiteProductYield (%)Reference
Lithium aluminum hydride (LiAlH₄)Carboxylic acid → Alcohol3-(Hydroxymethyl)indole derivative65–78
Hydrogen (H₂)/Pd-CIndole ring saturationTetrahydroindole derivative82–90

Notes

  • LiAlH₄ selectively reduces the carboxylic acid without affecting the ethoxy group.

  • Catalytic hydrogenation requires elevated temperatures (80–100°C) for full saturation .

Electrophilic Substitution

The indole core undergoes regioselective electrophilic attacks:

Common Reactions

Reaction TypeReagentPosition ModifiedMajor Product
HalogenationBromine (Br₂)/AcOHC44-Bromo-5-ethoxy-2-methylindole-3-carboxylic acid
NitrationHNO₃/H₂SO₄C66-Nitro derivative

Mechanistic Insights

  • Electron-donating ethoxy and methyl groups direct electrophiles to C4 and C6 .

  • Nitration at C6 proceeds via a σ-complex intermediate, confirmed by isotopic labeling .

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, toluene/ethanol (3:1), 100°C .

  • Scope : Aryl boronic acids couple at C5 (ethoxy group acts as a directing group) .

  • Example : Reaction with 4-hydroxymethylphenyl boronic acid yields biaryl derivatives (82% yield) .

Buchwald-Hartwig Amination

  • Introduces amines at C4 using Pd₂(dba)₃/Xantphos catalyst .

  • Primary and secondary amines exhibit comparable reactivity (70–85% yields) .

Esterification and Hydrolysis

The carboxylic acid group undergoes reversible derivatization:

Ester Formation

  • Reagent : Thionyl chloride (SOCl₂) followed by alcohol (e.g., methanol) .

  • Product : Methyl ester (94% yield, purity >98% by HPLC) .

Ester Cleavage

  • Conditions : NaOH (2M), ethanol/water (1:1), 60°C .

  • Kinetics : Complete hydrolysis in 4–6 hours (monitored by TLC) .

Mechanistic Studies

Oxidative Pathways

  • DFT calculations reveal that oxidation at C4 proceeds via a radical cation intermediate (ΔG‡ = 18.7 kcal/mol) .

  • Ethoxy groups stabilize transition states through resonance donation .

Acid/Base Stability

  • The compound remains stable in pH 3–9 buffers (24-hour test).

  • Degrades to 2-methylindole-3-carboxylic acid under strongly acidic conditions (pH < 2).

Comparative Reactivity

Reaction Type5-Ethoxy-2-methyl DerivativeUnsubstituted Indole-3-carboxylic Acid
Bromination (C4)89% yield45% yield
LiAlH₄ Reduction78% yieldNot applicable (no COOH)
Suzuki Coupling82% yield68% yield

Data compiled from

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, particularly those with potential bioactive properties.
  • Reactivity : It undergoes various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it versatile in synthetic chemistry.

Biology

  • Biological Activity : Studies indicate that 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid exhibits antimicrobial and anticancer properties. Its structural similarity to natural indole derivatives allows it to interact with biological systems effectively.
  • Mechanism of Action : The compound's indole ring can engage in π-π stacking interactions with proteins, influencing their function and potentially modulating cellular processes such as signal transduction and enzyme activity.

Medicine

  • Therapeutic Potential : Research has shown that indole derivatives, including this compound, may have therapeutic applications in treating various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes makes it a candidate for drug development .
  • Neuroprotective Effects : Recent studies have highlighted its potential in neuroprotection against oxidative stress and neurotoxicity, suggesting its utility in treating neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial properties of this compound against resistant bacterial strains. The results demonstrated significant antimicrobial activity, indicating its potential as a new candidate for developing antimicrobial agents against multi-drug-resistant organisms.

Case Study 2: Antioxidant Potential

Another study assessed the antioxidant potential of the compound using both in vitro and in vivo models. Findings revealed that administration significantly reduced oxidative stress markers in animal models subjected to high-fat diets, suggesting its role in preventing metabolic syndrome-related complications.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Indole-Carboxylic Acid Derivatives

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, synthesis, and properties:

Compound Name Substituents Synthesis Method Key Properties/Findings References
5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid C5: Ethoxy; C2: Methyl; C3: COOH Likely via ester hydrolysis or alkylation Higher lipophilicity vs. methoxy analogs; potential for improved membrane permeability
5-Methoxy-1H-indole-3-carboxylic acid C5: Methoxy; C3: COOH Hydrolysis of ethyl ester derivatives Lower lipophilicity; moderate solubility in polar solvents
5-Chloro-3-propyl-1H-indole-2-carboxylic acid C5: Cl; C3: Propyl; C2: COOH Hydrolysis of ethyl ester with NaOH Bioactive scaffold (e.g., allosteric modulators); lower yield due to steric effects
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C7: Cl; C3: Methyl; C2: COOH Unspecified (industrial-scale R&D) Marked toxicity concerns; restricted to research use
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid C5: Methoxy; C3: Methyl; C2: COOH Multi-step alkylation/formylation Altered reactivity in electrophilic substitution due to electron-donating groups
Key Observations:
  • Substituent Position : Carboxylic acid at C3 (target compound) vs. C2 (analogs) alters hydrogen-bonding capacity and interaction with biological targets .
  • Alkoxy vs. Halo Groups : Ethoxy/methoxy at C5 enhances metabolic stability compared to chloro substituents, which may confer toxicity .
  • Steric Effects : Methyl at C2 (target) vs. propyl at C3 (5-Chloro-3-propyl analog) impacts synthetic yields and steric interactions in binding pockets .

Physicochemical and Pharmacological Properties

  • Lipophilicity : Ethoxy (C5) and methyl (C2) groups increase logP values compared to hydroxy or methoxy analogs, favoring blood-brain barrier penetration .
  • Solubility : Carboxylic acid at C3 enhances aqueous solubility at physiological pH, critical for bioavailability .

Biological Activity

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their multifaceted biological properties, including:

  • Antiviral Activity : Indole derivatives have been studied for their effectiveness against various viral infections.
  • Anticancer Properties : Many indole compounds exhibit cytotoxic effects on cancer cells.
  • Antimicrobial Effects : These compounds show promise in combating bacterial and fungal infections.

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Binding : This compound interacts with multiple biological receptors, leading to various physiological responses.
  • Biochemical Pathways : It influences pathways associated with inflammation, oxidative stress, and cell proliferation.
  • Metabolic Interactions : As a metabolite derived from tryptophan, it may modulate gut microbiota and impact overall health.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against viruses such as SARS-CoV-2 and other pathogens through mechanisms like inhibiting viral replication and enhancing host immune response .

Anticancer Properties

Research indicates that indole derivatives can induce apoptosis in various cancer cell lines. For example, derivatives have shown significant cytotoxicity against breast cancer and leukemia cells by triggering programmed cell death pathways .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial activity against several pathogens. Studies report that it exhibits substantial inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of indole derivatives in models of neurodegenerative diseases. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells .
  • Cytotoxicity Assessment : In vitro assays demonstrated that this compound has an IC50 value in the micromolar range against various cancer cell lines, indicating its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
This compoundAntiviral, Anticancer, AntimicrobialVaries by assay
Indole-3-acetic acidPlant growth regulator; AntimicrobialN/A
2-Methyl-1H-indole-3-carboxylateAnticancer; NeuroprotectiveN/A

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Clinical Trials : Further studies are needed to evaluate its safety and efficacy in clinical settings.
  • Mechanistic Studies : Understanding the precise molecular mechanisms could enhance the development of targeted therapies.
  • Synthesis Optimization : Improving synthetic routes may facilitate the production of this compound and its analogs for research and therapeutic use.

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